

N-Substituted Piperidin-4-amines: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: *1-Isobutylpiperidin-4-amine*

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The N-substituted piperidin-4-amine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules. The substituent at the piperidine nitrogen (N-1 position) plays a crucial role in determining the compound's affinity and selectivity for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted piperidin-4-amines and their analogs, focusing on their interactions with key protein targets implicated in a range of physiological and pathological processes. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Comparative Biological Activity

The following tables summarize the *in vitro* biological activities of various N-substituted piperidine derivatives. The data highlights how modifications to the N-substituent influence potency and selectivity across different receptor and transporter systems.

Opioid Receptor Antagonism

N-substituted 4-(3-hydroxyphenyl)piperidines are a well-studied class of opioid receptor antagonists. The nature of the N-substituent significantly impacts their antagonist potency.

N-Substituent	Compound	Receptor	Ke (nM)	Reference
Methyl	2a	μ	1.3 ± 0.3	[1]
κ	31.0 ± 7.0	[1]		
δ	111 ± 14	[1]		
Phenylpropyl	2b	μ	0.21 ± 0.04	[1]
κ	0.70 ± 0.10	[1]		
δ	1.8 ± 0.3	[1]		

Table 1: Opioid Receptor Antagonist Activity of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.

Sigma Receptor Affinity

The sigma-1 (σ_1) receptor is a unique intracellular chaperone protein. N-substituted piperidines have been explored as potent σ_1 receptor ligands.

N-Substituent	Compound	σ_1 Receptor Ki (nM)	σ_2 Receptor Ki (nM)	Reference
H	4a	165	>10,000	[2]
Methyl	20a	4.3	1,200	[2]
Ethyl	18a	118	>10,000	[2]
Tosyl	19a	4,120	>10,000	[2]

Table 2: Sigma Receptor Affinity of N-Substituted 4-(2-aminoethyl)piperidine Derivatives.

Nociceptin Receptor (NOP) Ligand Activity

Modification of the N-substituent in piperidinyl-dihydroindol-2-ones can modulate their activity at the NOP receptor, yielding both agonists and antagonists within the same series.

N-Substituent	Compound	NOP Ki (nM)	Functional Activity (% Stimulation)	Reference
Benzyl	1a	130	50 (Agonist)	
Cyclooctylmethyl	1b	0.8	100 (Agonist)	
4-Chlorobenzyl	1m	2.5	0 (Antagonist)	

Table 3: NOP Receptor Activity of N-Substituted Piperidin-4-yl-1,3-dihydroindol-2-ones.
(Reference data needs to be sourced from full text)

Histamine H₃ Receptor Affinity

N-aryl piperidines have been investigated as histamine H₃ receptor ligands, with the aromatic substituent playing a key role in determining affinity.

N-Substituent (Aryl)	Compound	hH ₃ R Ki (nM)	Reference
Phenyl	17a	562	[3]
4-Fluorophenyl	17d	39.8	[3]
4-Methoxyphenyl	17h	25.1	[3]

Table 4: Histamine H₃ Receptor Affinity of N-Aryl-4-((1H-imidazol-4-yl)methyl)piperidines.

Dopamine Transporter (DAT) Inhibition

N-substituted 4-alkoxy-piperidines have been synthesized and evaluated as dopamine transporter inhibitors.

N-Substituent	Compound	DAT IC ₅₀ (nM)	Reference
H	-	>10,000	[4]
Methyl	-	1,230	[4]
Benzyl	-	230	[4]

Table 5: Dopamine Transporter Inhibitory Activity of N-Substituted 4-[Bis(4-fluorophenyl)methoxy]piperidines.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (K_e) of a test compound for opioid receptors.

- Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ , δ , or κ opioid receptor.
- Radioligand: [³H]DAMGO (for μ), [³H]DPDPE (for δ), or [³H]U-69,593 (for κ).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Procedure:
 - Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.
 - The incubation is carried out at 25°C for 60 minutes to reach equilibrium.
 - Non-specific binding is determined in the presence of a high concentration of a non-selective opioid antagonist, such as naloxone (10 μ M).

- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The radioactivity retained on the filters is quantified by liquid scintillation counting.
- IC_{50} values are determined by non-linear regression analysis of the competition curves and converted to K_i values using the Cheng-Prusoff equation.[\[1\]](#)

Radioligand Binding Assay for Sigma-1 Receptors

This protocol outlines a method to determine the binding affinity (K_i) of a compound for the sigma-1 receptor.

- Receptor Source: Membrane homogenates from guinea pig brain.
- Radioligand:--INVALID-LINK---Pentazocine.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Procedure:
 - Membrane homogenates are incubated with --INVALID-LINK---pentazocine (e.g., 5 nM) and a range of concentrations of the test compound.
 - Incubation is performed at 37°C for 150 minutes.
 - Non-specific binding is determined using a high concentration of an unlabeled sigma receptor ligand, such as haloperidol (10 μ M).
 - The reaction is stopped by filtration through glass fiber filters.
 - Radioactivity is measured using a scintillation counter.
 - IC_{50} values are calculated from the displacement curves and converted to K_i values.[\[2\]](#)

Dopamine Transporter (DAT) Uptake Assay

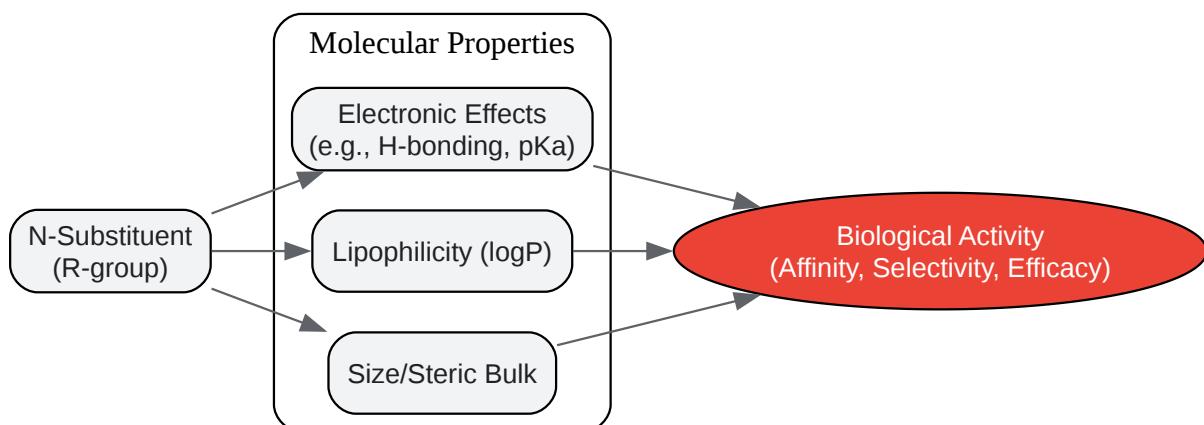
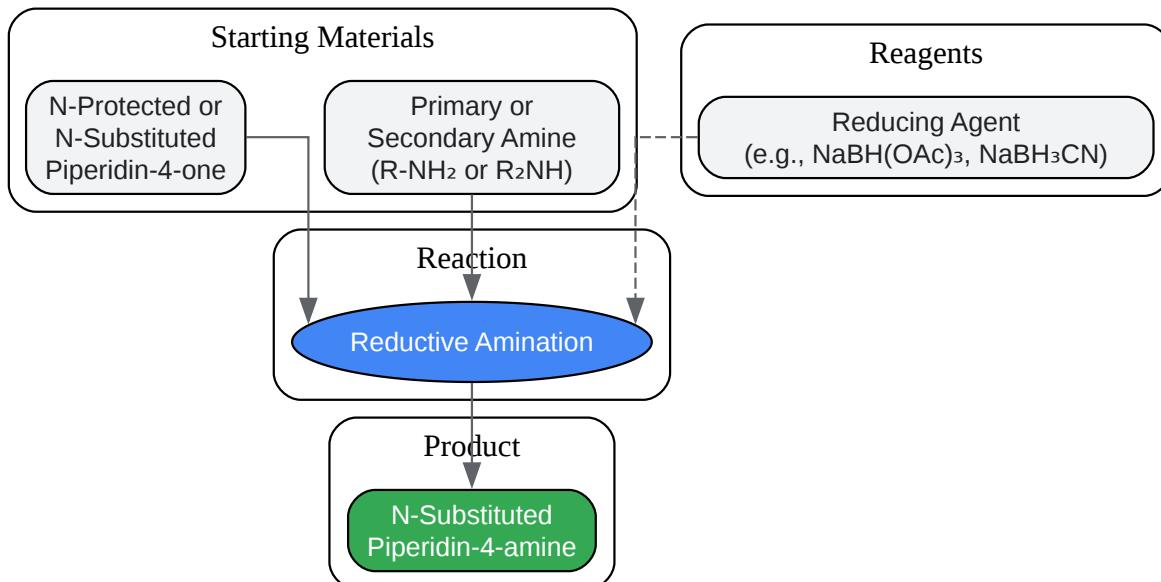
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
- Substrate: [³H]Dopamine.
- Assay Buffer: Krebs-Ringer-HEPES buffer (KRH).
- Procedure:
 - hDAT-expressing cells are plated in 96-well plates and allowed to adhere.
 - Cells are pre-incubated with varying concentrations of the test compound for 10-20 minutes at 37°C.
 - [³H]Dopamine is added to initiate the uptake reaction, and the incubation continues for a short period (e.g., 10 minutes) at 37°C.
 - The uptake is terminated by rapid aspiration of the medium and washing the cells with ice-cold assay buffer.
 - Cells are lysed, and the intracellular radioactivity is quantified by scintillation counting.
 - IC₅₀ values are determined by analyzing the concentration-response curve for the inhibition of dopamine uptake.[\[5\]](#)

Visualizations

Synthetic Workflow for N-Substituted Piperidin-4-amines

The following diagram illustrates a common and versatile synthetic strategy for the preparation of N-substituted piperidin-4-amines, namely reductive amination.



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